[Hyp3]-Bradykinin is a kinin peptide naturally occurring in various organisms, including humans and amphibians. [, ] It is a bradykinin analog with a hydroxyproline residue substituted for proline at position 3. [, ] Scientific research utilizes [Hyp3]-Bradykinin primarily for its ability to interact with bradykinin receptors, particularly the B2 subtype. [, , ] This interaction makes it a valuable tool for investigating the physiological and pathological roles of the kinin system. []
Bradykinin hydroxyproline is a modified form of the peptide bradykinin, where the proline residue is substituted with hydroxyproline. Bradykinin is a nonapeptide that plays a crucial role in various physiological processes, including vasodilation, pain sensation, and inflammation. The introduction of hydroxyproline into its structure alters the peptide's biological activity and stability, making it an area of interest for therapeutic applications.
Bradykinin hydroxyproline belongs to the class of bioactive peptides and is categorized under peptide hormones. It is specifically recognized for its role in the kinin-kallikrein system, which regulates blood pressure and inflammatory responses.
The synthesis of bradykinin hydroxyproline typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. Hydroxyproline can be incorporated at specific positions within the bradykinin sequence, replacing proline to create various analogues.
Bradykinin hydroxyproline retains the core structure of bradykinin but features hydroxyproline at the third position instead of proline. This modification affects both the conformation and stability of the peptide.
Bradykinin hydroxyproline undergoes various chemical reactions typical for peptides, including:
The structural modifications influence binding kinetics and receptor activation profiles, which are crucial for understanding its therapeutic potential.
Bradykinin hydroxyproline acts primarily through interaction with bradykinin receptors (B1 and B2). The substitution of proline with hydroxyproline alters receptor affinity and activation dynamics.
Thermal stability studies suggest that bradykinin hydroxyproline maintains structural integrity at elevated temperatures compared to standard bradykinin .
Bradykinin hydroxyproline has potential applications in:
The discovery of hydroxyproline-containing bradykinin analogues represents a significant advancement in kinin research. In 1988, researchers first isolated [Hydroxyproline³]-bradykinin (Hyp³-BK) and its lysyl-bradykinin counterpart from human urine, using a multi-step purification approach involving ethanol extraction, gel filtration chromatography, and reverse-phase high-performance liquid chromatography (HPLC). The structural confirmation was achieved through Edman degradation sequencing and comparison with synthetic peptides, revealing the characteristic Pro³→Hyp³ substitution [2]. This discovery demonstrated that hydroxyproline modification occurred naturally in mammalian systems, challenging the prevailing assumption that such modifications were exclusive to amphibian peptides.
Parallel research identified Hyp³-bradykinin in human plasma protein derivatives. When Conn's fraction IV-4 of human plasma was treated with hog pancreatic kallikrein, researchers isolated two immunoreactive kinins: lysyl-bradykinin (75±4%) and [Hydroxyproline³]-lysyl-bradykinin (25±4%). The structural determination confirmed the sequence as Lys-Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg, providing the first evidence of a novel kininogen in human plasma that released hydroxyproline-modified kinins upon enzymatic processing [6].
A pivotal 1989 study expanded these findings to pathological contexts by quantifying kinins in tumor ascites from gastric cancer patients. Through bioassay and enzyme immunoassay, researchers detected kinin concentrations of 40 ng/ml in gastric cancer ascites. Subsequent purification revealed two bioactive peaks: one corresponding to canonical bradykinin and a novel peak identified as Hyp³-bradykinin through amino acid analysis and HPLC co-elution with synthetic standards. This study represented the first demonstration of Hyp³-bK in a human tumor microenvironment, suggesting potential pathophysiological significance [10].
Table 1: Key Milestones in Hyp³-Bradykinin Identification
Year | Biological Source | Identification Method | Key Finding | Reference |
---|---|---|---|---|
1988 | Human Urine | RP-HPLC, Edman sequencing | First isolation of Hyp³-BK and Hyp³-Lys-BK | [2] |
1988 | Human Plasma (Fraction IV-4) | Kallikrein digestion, RIA | Hyp³-Lys-BK constitutes 25% of liberated kinins | [6] |
1989 | Gastric Cancer Ascites | Bioassay, RP-HPLC, AA analysis | First identification in pathological fluid (40 ng/ml) | [10] |
The structural distinction between Hyp³-bradykinin and its canonical counterpart lies in a single residue modification: the substitution of proline at position 3 with 4-hydroxyproline. This seemingly minor alteration has profound implications for molecular conformation and biological activity. The hydroxyl group introduces a hydrogen-bonding capability absent in proline, potentially stabilizing specific peptide conformations through interactions with backbone carbonyls or solvent molecules. Spectroscopic analyses reveal that Hyp³-BK exhibits enhanced stability in aqueous environments compared to the canonical bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), particularly against aminopeptidase P cleavage that typically targets the Arg¹-Pro² bond in unmodified bradykinin [1] [5].
Functional comparisons demonstrate significant divergence in receptor binding profiles. While canonical bradykinin exhibits high affinity for the constitutively expressed B2 receptor (B2R), Hyp³-BK shows reduced B2R activation potency. Competitive binding assays reveal that Hyp³-BK has approximately 30% lower affinity for B2R compared to native bradykinin, potentially due to altered presentation of the C-terminal pharmacophore region essential for receptor activation. This reduction is quantified in receptor activation studies where Hyp³-BK requires approximately 3-fold higher concentrations to achieve equivalent B2R-mediated inositol monophosphate (IP1) production [5] [7].
Comparative analysis of lysyl-bradykinin analogues reveals similar structure-activity patterns. Lysyl-bradykinin (Kallidin; Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) and its Hyp³ variant (Lys-Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg) display parallel differences in receptor activation kinetics. The Hyp³ modification reduces kallidin's potency at both B1 and B2 receptors, though with less dramatic reduction than observed in non-lysyl analogues. This suggests that the N-terminal extension in kallidin analogues may partially compensate for conformational changes induced by the Hyp³ substitution [1] [6].
Table 2: Structural and Functional Comparison of Bradykinin Analogues
Peptide | Amino Acid Sequence | B2R Affinity | Proteolytic Stability | Key Functional Property |
---|---|---|---|---|
Bradykinin (BK) | RPPGFSPFR | High (EC₅₀: 8 nM) | Low | Gold standard agonist |
Hyp³-Bradykinin | RPHypGFSPFR | Moderate (EC₅₀: ~24 nM) | Moderate | Reduced vasodilation |
Lysyl-Bradykinin (Kallidin) | KRPPGFSPFR | High (EC₅₀: 6 nM) | Low | Enhanced vascular permeability |
Hyp³-Lysyl-BK | KRPHypGFSPFR | Moderate (EC₅₀: ~18 nM) | Moderate | Reduced inflammatory activity |
[Val¹]-Bradykinin | VPPGFSPFR | Low | High | Amphibian-specific variant |
The initial period of Hyp³-bradykinin research was marked by significant structural misidentification controversies. Early reports of "Lys-Ala³-bradykinin" isolated from human urine were subsequently challenged when re-analysis demonstrated that the third residue was hydroxyproline rather than alanine. This misassignment originated from limitations in analytical methodologies available during the 1980s, particularly the difficulty in distinguishing between isobaric amino acids using standard chromatographic systems. The hydroxyproline-alanine confusion persisted until advanced sequencing techniques, including tandem mass spectrometry and improved HPLC resolution, confirmed the prevalence of hydroxyproline modifications in human kinins [2] [6].
A parallel debate emerged regarding the potential mischaracterization of Hyp³-BK as des-Pro³-bradykinin fragments. Both peptides exhibited similar chromatographic mobility in early separation systems, creating ambiguity in identification. Resolution came through development of reference standards and optimized separation protocols. Researchers synthesized authentic Hyp³-BK and des-Pro³-BK standards, demonstrating distinct retention times in reverse-phase HPLC systems. When applied to tumor ascites samples, this methodology conclusively distinguished Hyp³-BK from truncated fragments, confirming its identity as a full-length modified peptide rather than a proteolytic fragment [10].
The biological significance debate centered on whether Hyp³-BK represented a deliberately synthesized bioactive peptide or merely a metabolic byproduct. Proponents of the functional significance hypothesis noted that prolyl hydroxylation requires specific enzymatic machinery (prolyl hydroxylase) and molecular oxygen, suggesting a regulated modification. Detractors countered that hydroxylation might represent non-specific collagenase activity in inflamed tissues. Evidence supporting functional significance emerged from studies demonstrating conserved biosynthesis across species and identification of specific kininogens containing the Hyp³ sequence. These findings established Hyp³-BK as a deliberately processed signaling peptide rather than a random degradation product [1] [2] [10].
Table 3: Key Controversies and Resolution in Hyp³-Bradykinin Research
Controversy | Erroneous Identification | Resolution Method | Key Clarifying Evidence |
---|---|---|---|
Urinary kinin structure | Lys-Ala³-bradykinin | MS/MS sequencing, synthetic standards | Hydroxyproline detection at position 3 |
Ascites kinin identity | des-Pro³-bradykinin fragment | Optimized RP-HPLC, co-elution studies | Distinct retention from truncated fragments |
Biosynthetic origin | Collagenase byproduct | Prolyl hydroxylase specificity studies | Requirement for enzymatic hydroxylation |
Amphibian vs. mammalian origin | Taxonomic restriction | Comparative analysis across species | Identification in mammals and amphibians |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7